molecular formula C25H28O3S B6332960 Trt-S-EEE CAS No. 728033-15-6

Trt-S-EEE

Cat. No.: B6332960
CAS No.: 728033-15-6
M. Wt: 408.6 g/mol
InChI Key: IWGRRTNNFGDHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trt-S-EEE is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is often used in peptide synthesis and protein science, particularly as a protecting group for cysteine residues. The ability to selectively protect and deprotect functional groups is crucial in synthetic chemistry, and this compound plays a vital role in this process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trt-S-EEE typically involves the protection of cysteine residues using trityl (Trt) groups. This process can be achieved through various synthetic routes, including solid-phase peptide synthesis (SPPS). In SPPS, the cysteine thiol group is protected by the Trt group to prevent unwanted side reactions during peptide elongation. The reaction conditions often involve the use of acid-labile protecting groups and carbocation scavengers to ensure selective protection and deprotection .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids, with this compound being incorporated at specific stages to protect cysteine residues. The process is optimized to ensure high yield and purity, making it suitable for commercial applications in peptide and protein synthesis .

Chemical Reactions Analysis

Types of Reactions

Trt-S-EEE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and reducing agents like dithiothreitol (DTT) for disulfide bond reduction. The major products formed from these reactions include free cysteine residues and peptides with modified cysteine .

Scientific Research Applications

Trt-S-EEE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trt-S-EEE involves the selective protection of cysteine thiol groups. The Trt group forms a stable bond with the thiol, preventing unwanted reactions during peptide synthesis. Upon completion of the synthesis, the Trt group can be selectively removed under acidic conditions, revealing the free thiol group for further functionalization. This selective protection and deprotection mechanism is crucial for the successful synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability under a wide range of conditions and its selective deprotection mechanism. This makes it particularly useful in the synthesis of cysteine-rich peptides, where selective protection is crucial for achieving the desired product .

Properties

IUPAC Name

2-[2-(2-tritylsulfanylethoxy)ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3S/c26-16-17-27-18-19-28-20-21-29-25(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,26H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGRRTNNFGDHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.